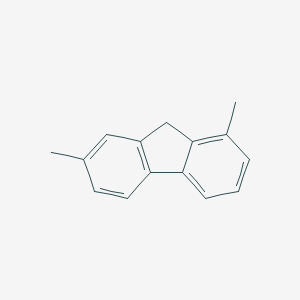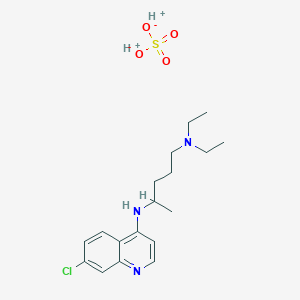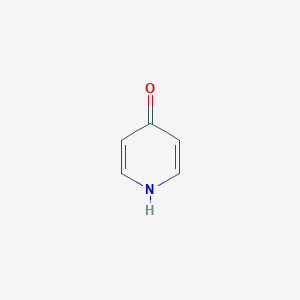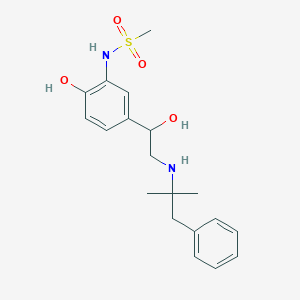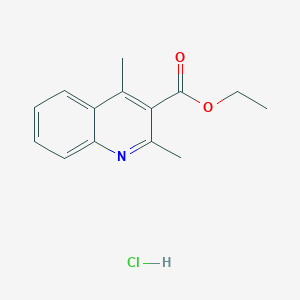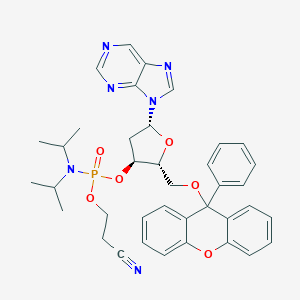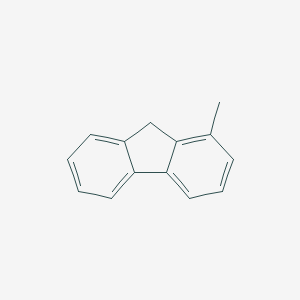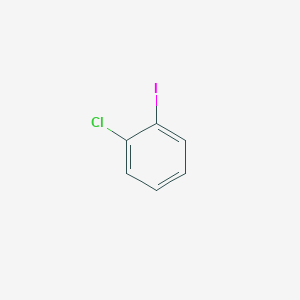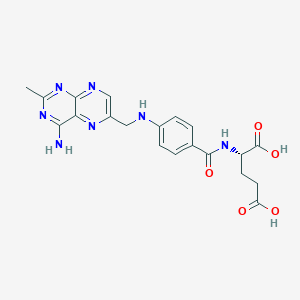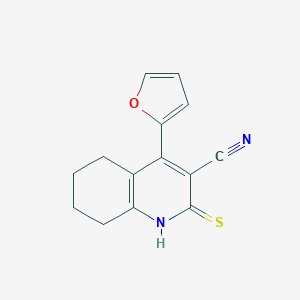
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including compounds similar to 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile, involves multicomponent reactions that yield these compounds in excellent isolated yields. A common method involves starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in solvents like 1-propanol at reflux temperature without any added catalysts (Gholap et al., 2007). Another approach includes treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate to synthesize 2-amino-4-phenyl-tetrahydroquinoline-3-carbonitrile derivatives (Elkholy & Morsy, 2006).
Molecular Structure Analysis
The molecular structure of compounds within this class, such as iron(III) chloride complexes with analogous chemical structures, has been determined through X-ray single-crystal diffraction. These structures often feature interesting geometrical arrangements, such as tetrahedral anions with usual geometry and specific structural features like hydrogen bonds linking organic molecules (Sokol et al., 2003).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives undergo various chemical reactions, including condensation with different reagents leading to the formation of structurally diverse compounds. For instance, the reactivity of certain derivatives towards reagents such as DMF-DMA, carbon disulfide, urea, and thiourea has been studied, revealing the potential to synthesize a wide range of antimicrobial agents (Elkholy & Morsy, 2006).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, including those similar to 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile, are closely linked to their molecular structure. The crystal structure analysis provides insights into the conformation, molecular packing, and intermolecular interactions that dictate their physical state, stability, and solubility (Sokol et al., 2003).
Chemical Properties Analysis
The chemical properties of these compounds are varied and are influenced by their functional groups and structural framework. For instance, the presence of the mercapto group and the nitrile group in the tetrahydroquinoline core contributes to their reactivity and interactions with various chemical reagents, offering a pathway to synthesize a broad range of derivatives with potential biological activities (Gholap et al., 2007).
科学的研究の応用
Reactivity and Synthesis
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives exhibit diverse reactivity, making them valuable for various synthetic applications. Elkholy and Morsy (2006) explored the reactivity of a similar compound, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, towards several reagents including dimethylformamide dimethyl acetal, carbon disulfide, and urea, highlighting its potential in synthesizing a range of derivatives with possible antimicrobial activities (Elkholy & Morsy, 2006). Similarly, Gholap et al. (2007) synthesized a series of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues, evaluating their antifungal properties and establishing a relationship between functional group variation and biological activity (Gholap et al., 2007).
Complex Reactions and Transformations
The compound’s structural complexity allows for intricate chemical transformations. For instance, Wan et al. (2011) achieved the synthesis of N2-Substituted 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles through a one-pot reaction involving multiple components, resulting in the construction of new bonds and cleavage of existing ones (Wan et al., 2011). Ahmed et al. (2003) synthesized various pyrimidine and fused pyrimidine derivatives starting from related compounds, illustrating the versatility of this class of compounds in synthesizing complex heterocyclic structures (Ahmed et al., 2003).
Catalysis and Green Chemistry
The compound and its derivatives are also involved in environmentally friendly chemical processes. Mogle et al. (2015) described a green method for synthesizing tetrahydroquinoline-3-carbonitrile derivatives, emphasizing catalyst recyclability and avoidance of hazardous reagents, marking an important step towards sustainable chemistry (Mogle et al., 2015).
Biological Interactions and Activity
Although specifics on biological interactions are limited, the structural analogy and reactivity of 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile suggest potential biological relevance. For example, the synthesis and evaluation of derivatives for antifungal properties indicate possible applications in developing new therapeutics or bioactive substances (Gholap et al., 2007).
特性
IUPAC Name |
4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTDRMWFWJDYJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353601 |
Source


|
| Record name | 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
CAS RN |
83989-90-6 |
Source


|
| Record name | 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

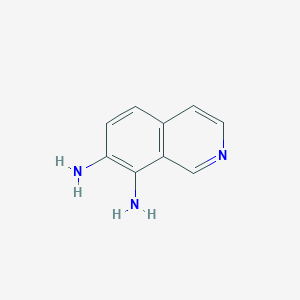
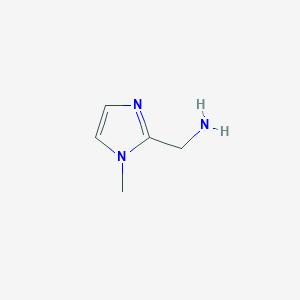
![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)
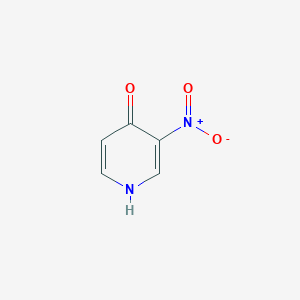
![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)
